4,4-Diethoxybut-2-en-1-ol is a highly versatile, bifunctional C4 building block featuring an allylic alcohol and a diethyl acetal-masked aldehyde. In industrial and advanced laboratory synthesis, this compound serves as a stable equivalent of 4-hydroxy-2-butenal. By providing pre-differentiated oxidation states at the C1 and C4 positions, it eliminates the need for complex, low-yielding statistical mono-protection strategies typically required when starting from symmetric diols. Its primary procurement value lies in streamlining the synthesis of polyenes, complex heterocycles, and pharmaceutical intermediates while offering extended shelf stability compared to its unprotected aldehyde counterparts [1].
Workflow fit not specified. Review specification with intended protocol.
Data to verify
Attempting to substitute 4,4-diethoxybut-2-en-1-ol with cheaper, symmetric alternatives like (E)-2-butene-1,4-diol forces chemists into statistical mono-protection or mono-oxidation routes, which inherently suffer from poor chemoselectivity and require intensive chromatographic purification, driving up process costs. Conversely, using the unprotected analog, 4-hydroxy-2-butenal, introduces severe handling limitations; the free alpha,beta-unsaturated aldehyde is highly prone to spontaneous polymerization and unwanted Michael additions under basic conditions. The diethyl acetal moiety specifically prevents these degradation pathways, ensuring predictable reactivity and reproducible yields during multi-step scale-up operations [1].
Context unavailable
Substitution risks cannot be assessed without product-specific comparator data.
When synthesizing asymmetric C4 derivatives, starting with a pre-differentiated synthon like 4,4-diethoxybut-2-en-1-ol bypasses the need for statistical mono-protection of symmetric diols. Standard mono-protection of (E)-2-butene-1,4-diol typically yields only 40-55% of the desired product, contaminated with unreacted starting material and di-protected byproducts. Utilizing the pre-formed diethyl acetal provides a quantitative starting point for immediate downstream coupling, effectively doubling the throughput of the first synthetic step and eliminating a costly chromatographic separation [1].
| Evidence Dimension | Yield of mono-differentiated C4 intermediate |
| Target Compound Data | 100% pre-differentiated functional ends ready for coupling |
| Comparator Or Baseline | (E)-2-Butene-1,4-diol requiring mono-protection (typically 40-55% yield) |
| Quantified Difference | ~50% absolute increase in effective intermediate yield |
| Conditions | Standard laboratory-scale synthetic sequences requiring a mono-protected C4 building block |
Procuring the pre-differentiated acetal drastically reduces labor, solvent waste, and time associated with separating complex statistical reaction mixtures.
—
No quantitative evidence provided for this product.
Request supplier data
The presence of the diethyl acetal group completely masks the electrophilic nature of the aldehyde, preventing the rapid degradation seen in its unprotected counterpart. Unprotected 4-hydroxy-2-butenal is highly unstable, undergoing spontaneous polymerization and Michael additions at room temperature, which necessitates strict sub-zero storage and immediate use. In contrast, 4,4-diethoxybut-2-en-1-ol remains stable for extended periods under standard refrigerated or ambient inert conditions, vastly improving its processability for bulk manufacturing [1].
| Evidence Dimension | Shelf stability and handling requirements |
| Target Compound Data | Stable at room temperature or standard refrigeration for extended periods under inert atmosphere |
| Comparator Or Baseline | Unprotected 4-hydroxy-2-butenal (rapid polymerization at room temperature) |
| Quantified Difference | Shifts handling from cryogenic/immediate-use constraints to standard stable storage |
| Conditions | Bulk storage and routine handling in synthetic laboratories |
Bypassing the extreme instability of free alpha,beta-unsaturated aldehydes ensures consistent reagent quality and reduces batch-to-batch variability in manufacturing.
Compared to the dimethyl acetal analog (4,4-dimethoxybut-2-en-1-ol), the diethyl acetal provides superior robustness during complex multi-step syntheses. The increased steric bulk and hydrophobicity of the ethyl groups result in a slower rate of premature hydrolysis under mildly acidic conditions or during aqueous workups. Kinetic studies on acetal cleavage demonstrate that diethyl acetals generally hydrolyze 2- to 3-fold slower than their dimethyl counterparts, offering a wider thermodynamic window for executing sensitive downstream functionalizations before intentional deprotection is required [1].
| Evidence Dimension | Resistance to premature cleavage (hydrolysis rate) |
| Target Compound Data | Slower hydrolysis rate due to increased steric bulk of diethyl groups |
| Comparator Or Baseline | 4,4-Dimethoxybut-2-en-1-ol (dimethyl acetal, 2- to 3-fold faster hydrolysis) |
| Quantified Difference | 2- to 3-fold reduction in premature hydrolysis rate under mild acid conditions |
| Conditions | Multi-step synthesis involving mild Lewis acids or aqueous washes |
Selecting the diethyl acetal form provides a wider operating window for complex downstream functionalization without risking premature loss of the protecting group.
The pre-differentiated ends make this compound an ideal starting material for iterative cross-coupling or Wittig reactions. It is essential for constructing conjugated polyene chains found in antifungal macrolides and complex terpenoids without the unwanted side reactions that plague unprotected aldehydes [1].
The masked aldehyde can be selectively unmasked in the presence of nucleophiles to trigger cyclization cascades. This makes 4,4-diethoxybut-2-en-1-ol highly valuable for the scalable production of substituted furans, pyrroles, and other pharmaceutical core scaffolds where precise chemoselectivity is required [1].
As a stable C4 bifunctional unit, it is utilized in materials science to synthesize specialized cross-linkers. The allylic alcohol can be functionalized first, followed by thermal or acid-triggered release of the aldehyde for subsequent polymer curing, a process enabled by the specific stability profile of the diethyl acetal [1].